2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under conditions that facilitate the formation of the 1,3,4-thiadiazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Condensation with Acetohydrazide: The final step involves the condensation of the intermediate with acetohydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can occur at various functional groups, including the nitro group if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to potential treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. For example, the compound may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
- 2-((4-bromobenzyl)sulfanyl)-5-((4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazole
- 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can be tailored to achieve desired effects through chemical modifications.
Properties
Molecular Formula |
C17H15ClN4O2S3 |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15ClN4O2S3/c1-11-2-7-14(24-11)8-19-20-15(23)10-26-17-22-21-16(27-17)25-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,20,23)/b19-8+ |
InChI Key |
GTJVMZHCTPPFSY-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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